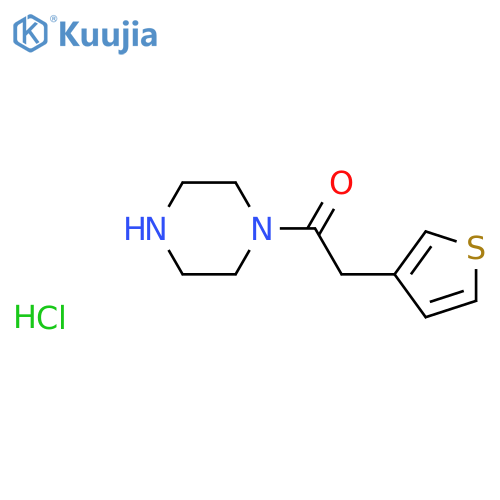Cas no 1185316-81-7 (1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride)

1185316-81-7 structure
商品名:1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride
1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride
- 1-piperazin-1-yl-2-thiophen-3-ylethanone,hydrochloride
- F21046
- DTXSID60671811
- 1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethanonehydrochloride
- 1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride, 98+%
- AKOS015941088
- 1-(piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one hydrochloride
- 1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one--hydrogen chloride (1/1)
- DB-301571
- 1185316-81-7
- 1-(piperazin-1-yl)-2-(thiophen-3-yl)ethanone
- 1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride
- 1-piperazin-1-yl-2-thiophen-3-ylethanone;hydrochloride
-
- MDL: MFCD08752717
- インチ: InChI=1S/C10H14N2OS.ClH/c13-10(7-9-1-6-14-8-9)12-4-2-11-3-5-12;/h1,6,8,11H,2-5,7H2;1H
- InChIKey: NBNUGWGCNFZIMQ-UHFFFAOYSA-N
- ほほえんだ: C1=CSC=C1CC(=O)N2CCNCC2.Cl
計算された属性
- せいみつぶんしりょう: 246.0593620g/mol
- どういたいしつりょう: 246.0593620g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.6Ų
1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM133122-1g |
1-(piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one hydrochloride |
1185316-81-7 | 95% | 1g |
$437 | 2023-11-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759470-1g |
1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one hydrochloride |
1185316-81-7 | 97% | 1g |
¥4168.00 | 2024-08-09 | |
| Chemenu | CM133122-1g |
1-(piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one hydrochloride |
1185316-81-7 | 95% | 1g |
$371 | 2021-08-05 |
1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
1185316-81-7 (1-Piperazin-1-yl-2-thiophen-3-yl-ethanone hydrochloride) 関連製品
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
